4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure substituted with a piperidine ring and a chlorinated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and an acylating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridinone core.
Attachment of the Benzoyl Group: The benzoyl group, specifically 5-chloro-2-methoxybenzoyl, can be attached through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may serve as a probe to study receptor-ligand interactions or enzyme activity due to its potential binding affinity.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(4-chlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 4-((1-(5-chloro-2-methylbenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Uniqueness
The uniqueness of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVZAYQOYXKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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